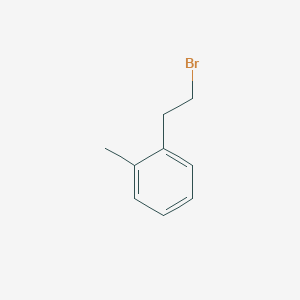
5-Decenoic acid
Overview
Description
5-Decenoic acid: is a medium-chain unsaturated fatty acid with the molecular formula C10H18O2 . It is characterized by a double bond located at the fifth carbon atom from the carboxyl end. This compound is part of the broader class of decenoic acids, which are known for their various industrial and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Decenoic acid can be synthesized through several methods. One common approach involves the oxidation of decene . This process typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to introduce the carboxyl group at the desired position.
Industrial Production Methods: In industrial settings, this compound is often produced via olefin metathesis . This method involves the reaction of decene with a catalyst, such as Grubbs’ catalyst, to form the desired product. The reaction conditions usually include moderate temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Decenoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form decanoic acid.
Reduction: Hydrogenation of the double bond results in decanoic acid.
Substitution: The double bond allows for halogenation reactions, where halogens like chlorine or bromine can be added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Decanoic acid.
Reduction: Decanoic acid.
Substitution: Halogenated decenoic acids.
Scientific Research Applications
Chemistry: 5-Decenoic acid is used as a precursor in the synthesis of various polymers and surfactants . Its unsaturated nature makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role in cell signaling and membrane fluidity . It is also used in the study of fatty acid metabolism.
Medicine: antimicrobial agents due to its ability to disrupt bacterial cell membranes.
Industry: this compound is used in the production of lubricants, plasticizers, and coatings . Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Decenoic acid involves its interaction with cell membranes . The unsaturated double bond allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes, particularly in bacterial cells, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Decanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: A longer-chain unsaturated fatty acid with a double bond at the ninth carbon.
Linoleic acid: A polyunsaturated fatty acid with two double bonds.
Uniqueness: 5-Decenoic acid is unique due to its specific position of the double bond and its medium-chain length. This combination provides distinct chemical and physical properties, making it versatile for various applications.
Properties
CAS No. |
16424-55-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
dec-5-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12) |
InChI Key |
UJUXUEKQHBXUEM-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCC(=O)O |
Isomeric SMILES |
CCCC/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCC=CCCCC(=O)O |
Key on ui other cas no. |
85392-03-6 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(Diethylamino)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one](/img/structure/B91360.png)
